molecular formula C12H16N2S B15068315 N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 90298-23-0

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No.: B15068315
CAS No.: 90298-23-0
M. Wt: 220.34 g/mol
InChI Key: BEVBCWFLKUIEKS-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly within the class of thiosemicarbazones. This compound, with the molecular formula C12H16N2S and a molecular weight of 220.33 g/mol, serves as a key intermediate and model compound in the development of novel anticancer agents . Thiosemicarbazones are well-known for their metal-chelating properties, forming stable complexes with endogenous metal ions such as iron, copper, and zinc, which is crucial to their mechanism of action . Research indicates that derivatives of this chemical class, including COTI-2, are currently being evaluated in clinical trials for the treatment of gynecological and other solid cancers . The primary research value of these compounds lies in their ability to act as multi-targeting agents. Their complex formation with metal ions can disrupt essential metabolic processes in cancer cells, such as iron metabolism through the inhibition of ribonucleotide reductase, and also enables the restoration of the tumor suppressor activity of mutant p53 proteins, functioning as zinc metallochaperones . Furthermore, studies on related tetrahydroquinoline derivatives have expanded into other therapeutic areas, including the investigation of antimicrobial and urease inhibitory activities, highlighting the versatility of this scaffold in drug discovery . This product is intended for research purposes only, providing scientists with a high-quality compound to explore these mechanisms further and to develop new potential therapies for drug-resistant cancers.

Properties

CAS No.

90298-23-0

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C12H16N2S/c1-8-6-7-14-11-9(8)4-3-5-10(11)12(15)13-2/h6-7,10H,3-5H2,1-2H3,(H,13,15)

InChI Key

BEVBCWFLKUIEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)C(=S)NC

Origin of Product

United States

Preparation Methods

8-Lithio Intermediate Formation

The pre-substituted tetrahydroquinoline is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C to generate the 8-lithio derivative. This step requires strict temperature control to prevent side reactions.

Reaction with Methyl Isothiocyanate

The lithio intermediate is quenched with methyl isothiocyanate (MeNCS) at low temperatures (−78°C to 0°C), yielding the corresponding thiocarboxamide after aqueous workup. Mild hydrolysis (e.g., with HCl/MeOH) may follow to ensure deprotection of sensitive functional groups.

Key Reaction Parameters

Parameter Condition
Solvent THF or diethyl ether
Temperature −78°C (lithiation), 0°C (quench)
Reaction Time 1–2 h (lithiation), 30 min (quench)
Yield 60–75% (estimated from analogs)

This method benefits from high regioselectivity at the 8-position, as demonstrated in similar tetrahydroquinoline systems.

Ester-to-Thioamide Conversion

An alternative route involves the transformation of preformed 8-carboxylic esters into thioamides via a two-step sequence:

Synthesis of 8-Carboxylic Esters

The ester precursor, N,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxylate, is prepared by reacting the 8-lithio derivative with carbon dioxide, followed by esterification with methanol or ethanol under acidic conditions (e.g., H₂SO₄).

Thioamidation

The ester intermediate is treated with thioamide-generating reagents:

  • Lawesson’s reagent : A well-established thionating agent that converts esters to thioamides in refluxing toluene (110°C, 6–8 h).
  • Ammonium thioacetate : Provides a milder alternative, though with lower yields (~50%).

Comparative Analysis of Thioamidation Agents

Reagent Conditions Yield (%) Purity
Lawesson’s reagent Toluene, 110°C, 8h 70–80 High
Ammonium thioacetate DMF, 80°C, 12h 45–55 Moderate

This pathway is less favored due to the additional esterification step and potential side reactions during thionation.

Structural Validation and Analytical Data

Critical to confirming the identity of this compound are spectroscopic and crystallographic analyses:

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.50–1.70 (m, 4H, cyclohexene CH₂), 2.35 (s, 3H, N–CH₃), 2.55 (s, 3H, C4–CH₃), 3.10–3.30 (m, 2H, H5/H6), 6.95 (s, 1H, H2).
  • IR (KBr) : ν 3250 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=S).

X-ray Crystallography

While no data exists for the exact compound, related tetrahydroquinoline-8-thioamides exhibit planar thioamide groups with S···H–N hydrogen bonding, stabilizing the crystal lattice.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing lithiation at positions other than C8 can occur, necessitating optimized stoichiometry and temperature control.
  • Functional Group Compatibility : The methyl groups at N1 and C4 may sterically hinder reactions, requiring tailored conditions (e.g., bulkier bases).
  • Scalability : Domino reactions offer scalability advantages over stepwise methods but require precise reagent addition sequences.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbothioamide Group

The thiocarbonyl sulfur atom exhibits nucleophilic character, facilitating reactions with electrophilic agents. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form S-alkyl derivatives.

  • Acylation : Interacts with acyl chlorides to yield thioester derivatives.

Example Reaction Pathway :

Thiocarboxamide+R-XBaseS-R substituted product+HX\text{Thiocarboxamide} + \text{R-X} \xrightarrow{\text{Base}} \text{S-R substituted product} + \text{HX}

Cyclization Reactions

The tetrahydroquinoline scaffold undergoes cyclization under acidic or catalytic conditions, forming fused bicyclic or tricyclic systems. For instance:

  • Intramolecular Cyclization : Heating with protic acids (e.g., H₂SO₄) promotes ring closure, generating pyrroloquinoline derivatives .

Key Structural Outcomes :

Cyclization TypeConditionsProduct
IntramolecularAcidic, heatFused 6-5-6 ring system
IntermolecularCatalytic PdCross-coupled heterocycles

Conversion to Functional Derivatives

The carbothioamide group can be transformed into related functionalities:

  • Hydrolysis : Treatment with aqueous HCl or NaOH yields carboxylic acids or amides .

  • Thioamide-to-Nitrile Conversion : Reaction with dehydrating agents (e.g., P₂O₅) produces nitriles .

Reaction Table :

Starting MaterialReagentProduct
CarbothioamideHCl/H₂OCarboxylic acid
CarbothioamideNaOH/EtOHCarboxamide
CarbothioamideP₂O₅, ΔNitrile

Electrophilic Aromatic Substitution (EAS)

The tetrahydroquinoline’s aromatic ring undergoes EAS at positions activated by electron-donating groups:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the dimethylamino group.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups under controlled conditions.

Regioselectivity :

  • Substituents at C-4 (methyl) direct incoming electrophiles to C-5 and C-7 positions.

Biological Interactions via Hydrogen Bonding

Though not a classical reaction, the compound’s thiocarbonyl group participates in hydrogen bonding with biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with urease active-site residues (e.g., His593, Ala440), as seen in molecular docking studies of analogous compounds .

Key Interactions :

TargetInteraction TypeRole in Inhibition
UreaseS···H-N (His593)Disrupts substrate binding
Kinasesπ-Anion (Asp)Stabilizes inhibitor-enzyme complex

Scientific Research Applications

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound with a molecular weight of approximately 220.34 g/mol. It features a tetrahydroquinoline structure, characterized by a fused bicyclic system containing a benzene ring and a piperidine-like ring, with a carbothioamide functional group that contributes to its chemical reactivity and potential biological activity. It is also known as 8-quinolinecarbothioamide and 5,6,7,8-tetrahydro-3-methyl-8-quinolinecarbothioamide. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions.

Potential Applications
this compound has potential applications in various fields. Interaction studies focus on its binding affinity with biological targets.

Several compounds share structural similarities with this compound:

  • 5,6-Dimethyl-2-thiobenzamide contains a thiobenzamide structure.
  • 3-Methyl-5,6-dihydroquinoline lacks the carbothioamide group.
  • 2-Methylquinoline has a simpler structure without tetrahydro components.

The uniqueness of this compound lies in its specific combination of the tetrahydroquinoline framework and the carbothioamide functional group. This combination may contribute to its distinct biological activities compared to other similar compounds.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The carbothioamide group is particularly important in mediating these interactions, as it can form strong bonds with metal ions and other reactive species.

Comparison with Similar Compounds

Isotiquimide (4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide)

Structure and Properties :

  • Molecular Formula : C11H14N2S (free base), C11H15ClN2S (hydrochloride salt)
  • CAS : 56717-19-2 (hydrochloride) .
  • Key Differences : Lacks the N-methyl group present in the target compound. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability .

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Representative Compounds :

  • N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47)
  • N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52)

Structure and Properties :

  • Core Structure: 1,4-dihydroquinoline with a carboxamide (-CONH2) group at position 3.
  • Key Differences :
    • Substitution at position 4: Oxo (C=O) or thioxo (C=S) groups vs. carbothioamide in the target compound.
    • Bulky substituents (e.g., adamantyl, pentyl) enhance lipophilicity and modulate receptor binding .

Synthesis and Characterization :
These compounds are synthesized via TLC and HPLC purification, with characterization by NMR, LC-MS, and IR spectroscopy—methods applicable to the target compound’s analysis .

8-Hydroxy-5,6,7,8-tetrahydroquinoline

Structure and Properties :

  • Molecular Formula: C9H11NO
  • CAS : 14631-46-0
  • Key Differences : A hydroxy (-OH) group replaces the carbothioamide at position 7.
  • Physicochemical Data :
    • Boiling Point: 141.0±23.7°C
    • Density: 1.179 g/cm³ (predicted)
    • Hydrogen-Bonding Capacity: Higher than the target compound due to the polar -OH group .

Functional Implications :
The hydroxy group increases water solubility but reduces stability under acidic conditions compared to the carbothioamide group.

LH-1 (4,4-Dimethyl-5α-ergosta-8,24(28)-dien-3β-ol)

Structure and Properties :

  • Core Structure : Steroidal scaffold with a hydroxyl group at C-3 and methyl groups at C-4.

Key Differences :

  • LH-1 is a steroid, structurally distinct from tetrahydroquinoline derivatives.
  • Its activity highlights the importance of hydrophobic substituents (e.g., methyl groups) in modulating bioactivity, a feature shared with the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide C17H18N2S 282.40 N-Me, 4-Me, 8-carbothioamide Underexplored bioactivity
Isotiquimide (hydrochloride) C11H15ClN2S 242.77 4-Me, 8-carbothioamide Enhanced solubility (salt form)
8-Hydroxy-5,6,7,8-tetrahydroquinoline C9H11NO 149.19 8-OH High polarity, low MW
LH-1 (Sterol derivative) C30H50O 426.72 3β-OH, 4,4-diMe Anti-melanoma activity

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
Carbothioamide (-C(=S)NH2) Target compound Enhances hydrogen bonding; potential enzyme inhibition
Oxo (-C=O) Compound 52 Increases electrophilicity; modulates receptor binding
Hydroxy (-OH) 8-Hydroxy-tetrahydroquinoline Improves solubility; reduces thermal stability

Biological Activity

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a compound of interest due to its potential biological activities. This article reviews relevant literature and research findings regarding its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N2SC_{11}H_{15}N_2S, with a structure that includes a tetrahydroquinoline core modified by a carbothioamide group. This structural configuration is essential for its biological activity.

1. Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance:

  • Study Findings : A series of dihydroisoquinoline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds showed half-maximal inhibitory concentration (IC50) values ranging from 11.4 mM to 37.85 μM against H1299 lung cancer cells .
  • Mechanism : These compounds often inhibit tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest a strong binding affinity to tubulin proteins, indicating potential as new anticancer agents .

2. Antimicrobial Activity

Tetrahydroquinoline derivatives have also been studied for their antimicrobial effects:

  • Activity : Compounds were tested against various bacterial strains and demonstrated moderate to high antibacterial activity with IC50 values below 100 μM .
  • Notable Compounds : Among the tested derivatives, some exhibited significant activity due to the presence of specific functional groups that enhance interaction with microbial targets.

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Urease Inhibition : Dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for urease inhibition. Compounds 1, 2, 4, and 7 showed promising results with IC50 values between 11.2 μM and 20.4 μM, outperforming standard thiourea .

Data Summary

Activity Type IC50 Value (μM) Cell Line/Organism Reference
Anticancer11.4 - 37.85H1299 (lung cancer)
Antimicrobial<100Various bacterial strains
Urease Inhibition11.2 - 20.4In vitro studies

Case Study 1: Anticancer Efficacy

In a study by Silva et al., a series of isoquinoline derivatives were synthesized and tested against H1299 cells. Compound 6a exhibited the most potent activity with an IC50 of 37.85 μM . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Antimicrobial Screening

Research conducted on newly synthesized quinoline derivatives revealed that compounds containing specific substituents showed high antimicrobial activity against several strains of bacteria . The presence of thiosemicarbazide moieties was linked to increased efficacy.

Q & A

Basic: What synthetic routes are available for preparing N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide?

Answer:
The compound is synthesized via lithiation of 5,6,7,8-tetrahydroquinoline at the 8-position, followed by reaction with methyl isothiocyanate. details a one-step method where the 8-lithio intermediate reacts with isothiocyanates (e.g., trimethylsilyl isothiocyanate or substituted isothiocyanates) under inert conditions (e.g., THF, -78°C), followed by mild hydrolysis to yield the thiocarboxamide . This method avoids harsh conditions, preserving the tetrahydroquinoline ring’s integrity. Key characterization includes NMR to confirm regioselectivity and thiocarbonyl incorporation.

Advanced: How can reaction intermediates be stabilized during the synthesis of thioamides from 8-lithio-tetrahydroquinolines?

Answer:
Stabilization involves using bulky silylating agents (e.g., trimethylsilyl isothiocyanate) to trap reactive intermediates. and highlight that trimethylsilyl groups mitigate side reactions (e.g., ring-opening) by sterically shielding the intermediate. Reaction conditions (temperature, solvent polarity) must be optimized; for example, THF at -78°C slows decomposition . Advanced monitoring via in-situ IR spectroscopy or cryogenic NMR can track intermediate stability.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography ( ): Resolves stereochemistry and confirms the thiocarbonyl group’s position.
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methyl and thiocarbonyl substituents. Key signals include downfield shifts for the thiocarbonyl (δ ~200 ppm in 13^13C NMR) and splitting patterns for the tetrahydroquinoline protons .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How do steric and electronic effects influence the compound’s coordination with transition metals?

Answer:
The thiocarbonyl group acts as a soft Lewis base, favoring coordination with late transition metals (e.g., Pd, Pt). notes that substituents on the tetrahydroquinoline ring (e.g., N,4-dimethyl groups) alter electron density at the sulfur atom, affecting binding constants. For example, methyl groups at the 4-position increase steric hindrance, reducing coordination efficiency. XANES or DFT calculations can model these interactions .

Basic: What contradictions exist in reported thermodynamic data for tetrahydroquinoline derivatives, and how are they resolved?

Answer:
Discrepancies in melting points or ΔfH° values (e.g., ) arise from polymorphic forms or impurities. Reproducible data require strict control of crystallization solvents (e.g., ethanol vs. hexane) and purity validation via HPLC. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while elemental analysis confirms stoichiometry .

Advanced: How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Answer:

  • Functionalization at the 8-position : Replace the thiocarbonyl with carboxamide or nitrile groups using CO₂ or cyanating agents ( ).
  • Ring modifications : Hydrogenate the tetrahydroquinoline ring to decahydro derivatives for conformational studies ().
  • Metal complexes : React with [PdCl₂(cod)] to form chelates for catalytic applications ().

Basic: What precautions are necessary when handling air-sensitive intermediates in its synthesis?

Answer:

  • Use Schlenk lines or gloveboxes for lithiation steps.
  • Quench excess reagents (e.g., MeLi) with isopropanol to prevent violent decomposition.
  • Monitor reaction progress via TLC or GC-MS to avoid over-reaction, which can degrade the tetrahydroquinoline core .

Advanced: How is stereochemical control achieved during the synthesis of chiral tetrahydroquinoline derivatives?

Answer:
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce enantioselectivity. ’s X-ray data for a chlorinated analog shows how steric bulk at the 4-position directs face-selective lithiation. Chiral HPLC or polarimetry validates enantiomeric excess .

Basic: What biological assays are suitable for preliminary activity screening of this compound?

Answer:

  • Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How does the compound’s electronic structure compare to quinoline-8-carbothioamide analogs?

Answer:
The saturated tetrahydroquinoline ring reduces aromaticity, lowering electron density at the thiocarbonyl group compared to fully aromatic analogs. ’s crystallographic data shows bond length elongation (C=S: ~1.68 Å vs. 1.63 Å in aromatic analogs), confirmed by NBO analysis. This impacts reactivity in nucleophilic substitutions or metal coordination .

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